ethyl N-{[1-(4-chlorophenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}glycinate
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Overview
Description
ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the quinoline core and the formamido group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds .
Scientific Research Applications
ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE: A similar compound with a simpler structure, lacking the quinoline core.
INDOLE DERIVATIVES: Compounds with a similar aromatic system, often used in medicinal chemistry for their biological activities.
Uniqueness
ETHYL 2-{[1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL]FORMAMIDO}ACETATE is unique due to its combination of a quinoline core and a chlorophenyl group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C20H19ClN2O5 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H19ClN2O5/c1-2-28-18(25)11-22-19(26)15-10-14-16(4-3-5-17(14)24)23(20(15)27)13-8-6-12(21)7-9-13/h6-10H,2-5,11H2,1H3,(H,22,26) |
InChI Key |
CCSYKOWENQBUKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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